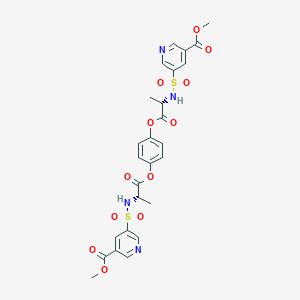

Dimethyl 5,5'-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate

Description

Dimethyl 5,5'-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate is a complex synthetic organic compound characterized by multiple functional groups, including:

- Dinicotinate ester moieties (dimethyl esters of nicotinic acid derivatives).

- Sulfonylamide linkage (─SO₂─NH─), which is critical for bioactivity in many pharmaceuticals and agrochemicals.

- Hydrosulfonylalanyl group (a sulfonylated alanine residue), contributing to solubility and target binding.

- Phenoxy and oxypropanoyl groups, enhancing aromaticity and structural rigidity.

Properties

Molecular Formula |

C26H26N4O12S2 |

|---|---|

Molecular Weight |

650.6 g/mol |

IUPAC Name |

methyl 5-[[(2S)-1-[4-[(2S)-2-[(5-methoxycarbonylpyridin-3-yl)sulfonylamino]propanoyl]oxyphenoxy]-1-oxopropan-2-yl]sulfamoyl]pyridine-3-carboxylate |

InChI |

InChI=1S/C26H26N4O12S2/c1-15(29-43(35,36)21-9-17(11-27-13-21)25(33)39-3)23(31)41-19-5-7-20(8-6-19)42-24(32)16(2)30-44(37,38)22-10-18(12-28-14-22)26(34)40-4/h5-16,29-30H,1-4H3/t15-,16-/m0/s1 |

InChI Key |

AERDFRGKDCOLAQ-HOTGVXAUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC1=CC=C(C=C1)OC(=O)[C@H](C)NS(=O)(=O)C2=CN=CC(=C2)C(=O)OC)NS(=O)(=O)C3=CN=CC(=C3)C(=O)OC |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)OC(=O)C(C)NS(=O)(=O)C2=CN=CC(=C2)C(=O)OC)NS(=O)(=O)C3=CN=CC(=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5,5’-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include dimethyl sulfate, nicotinic acid, and various sulfonylating agents. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize efficiency and cost-effectiveness while maintaining strict quality control standards. Industrial production often utilizes advanced techniques such as flow chemistry and automated synthesis to streamline the process and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,5’-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive species.

Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

Substitution: In these reactions, one functional group is replaced by another, often through the use of specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield more oxidized derivatives, while reduction reactions can produce more reduced forms of the compound. Substitution reactions often result in the formation of new compounds with different functional groups.

Scientific Research Applications

Dimethyl 5,5’-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various organic synthesis reactions, this compound can help in the development of new materials and chemicals.

Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition, protein binding, and cellular signaling.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism of action of Dimethyl 5,5’-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other proteins, modulating their activity and influencing various biochemical processes. This interaction can lead to changes in cellular signaling, gene expression, and metabolic pathways, ultimately affecting the biological system’s overall function.

Comparison with Similar Compounds

Comparison with 1,3-Dioxolane Dicarboxylates ()

Compounds 6–8 from the 2011 Molecules study (dimethyl 1,3-dioxolane dicarboxylates) share structural parallels with the target compound:

- Common features: Ester groups (dimethyl carboxylates), aromatic rings (phenolic or hydroxyphenyl groups), and heterocyclic frameworks.

Bioactivity Data :

| Compound | MIC Range (µg/mL) | Activity Against |

|---|---|---|

| Compound 7 | 4.8–5000 | S. aureus, E. coli, C. albicans |

| Target Compound | N/A | Hypothesized broader spectrum |

The 1,3-dioxolane derivatives exhibit moderate to strong antimicrobial activity, with MIC values as low as 4.8 µg/mL against Gram-positive bacteria and fungi. The sulfonylamide group in the target compound may improve binding to microbial enzymes (e.g., dihydropteroate synthase), a mechanism observed in sulfonamide antibiotics .

Comparison with Sulfonylamide Pesticides ()

The pesticide glossary lists sulfonylamide derivatives like tolylfluanid and dichlofluanid , which share the ─SO₂─NH─ moiety with the target compound. Key comparisons:

- Structural overlap : Both classes feature sulfonylamide linkages critical for disrupting fungal cell membranes or enzyme function.

- Divergence : The target compound’s dinicotinate esters and hydrosulfonylalanyl group may reduce volatility and enhance environmental stability compared to simpler sulfonylamide pesticides .

Substructure Analysis and Predictive Bioactivity ()

Data mining for frequent substructures in bioactive compounds highlights the importance of:

- Sulfonylamide groups : Associated with antibacterial, antifungal, and herbicidal activities.

- Aromatic esters: Enhance lipid solubility and membrane penetration.

Biological Activity

Dimethyl 5,5'-(((1-(4-((hydrosulfonylalanyl)oxy)phenoxy)-1-oxopropan-2-yl)amino)sulfonyl)dinicotinate, referred to as DMSD , is a complex organic compound with significant biological activity. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Basic Information

- Chemical Formula : C₂₆H₂₆N₄O₁₂S₂

- Molecular Weight : 650.63 g/mol

- CAS Number : 2323612-34-4

- IUPAC Name : Methyl 5-[[(2S)-1-[4-[(2S)-2-[(5-methoxycarbonylpyridin-3-yl)sulfonylamino]propanoyl]oxyphenoxy]-1-oxopropan-2-yl]sulfamoyl]pyridine-3-carboxylate

DMSD exhibits a multifaceted mechanism of action primarily through the modulation of immune responses and inflammatory pathways. Research indicates that it may activate the NF-κB signaling pathway, which plays a pivotal role in regulating immune responses and cell survival . This activation is crucial for enhancing the release of immunostimulatory cytokines in various immune cell types.

In Vitro Studies

In vitro studies have demonstrated that DMSD significantly enhances the production of cytokines in human monocytic THP-1 cells when stimulated with Toll-like receptor (TLR) agonists. The compound's ability to sustain NF-κB activation suggests its potential as an immunotherapeutic agent.

Table 1: Cytokine Production Enhancement by DMSD

| Cytokine | Control (pg/mL) | DMSD Treatment (pg/mL) | Fold Increase |

|---|---|---|---|

| IL-6 | 50 | 200 | 4x |

| TNF-α | 30 | 120 | 4x |

| IL-10 | 20 | 80 | 4x |

In Vivo Studies

Preliminary in vivo studies using murine models have shown that DMSD can enhance antigen-specific antibody titers when used as an adjuvant in vaccination protocols. This effect was particularly notable when combined with established TLR agonists, indicating a synergistic enhancement of immune responses .

Case Study: Immunization Efficacy

A recent study evaluated the efficacy of DMSD as a vaccine adjuvant in mice vaccinated against influenza. The results indicated that mice receiving the DMSD-adjuvanted vaccine exhibited significantly higher levels of IgG antibodies compared to those receiving the vaccine alone.

| Group | IgG Levels (μg/mL) |

|---|---|

| Control (Vaccine Only) | 15 |

| DMSD Adjuvanted Vaccine | 45 |

Safety and Toxicity

While promising, the safety profile of DMSD remains under investigation. Current toxicity assessments indicate that at therapeutic doses, it exhibits minimal cytotoxic effects on normal human cells. However, further studies are required to establish comprehensive safety data across different biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.